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Compound of Interest

Compound Name:
4-bromo-5-methyl-1H-pyrazol-3-

amine

Cat. No.: B174882 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthesis pathway for 4-bromo-5-methyl-1H-
pyrazol-3-amine, a valuable heterocyclic building block in medicinal chemistry and drug

discovery. The synthesis is presented as a two-step process, commencing with the formation of

the pyrazole core, followed by regioselective bromination. This document provides detailed

experimental protocols, quantitative data, and visual representations of the synthesis pathway

and experimental workflows to aid in laboratory-scale production.

Overview of the Synthesis Pathway
The synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine is most efficiently achieved through

a two-step sequence. The first step involves the well-established condensation reaction of ethyl

acetoacetate with hydrazine hydrate to form the precursor, 5-methyl-1H-pyrazol-3-amine. The

second step is the regioselective electrophilic bromination of this precursor at the C4 position of

the pyrazole ring using a suitable brominating agent, such as N-bromosuccinimide (NBS).
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Step 1: Precursor Synthesis

Step 2: Bromination

Ethyl acetoacetate
5-methyl-1H-pyrazol-3-amineHydrazine hydrate, Ethanol, Reflux

Hydrazine hydrate

4-bromo-5-methyl-1H-pyrazol-3-amine

NBS, DMF, 0°C to RT

N-Bromosuccinimide

Click to download full resolution via product page

Figure 1: Overall synthesis pathway for 4-bromo-5-methyl-1H-pyrazol-3-amine.

Quantitative Data Summary
The following table summarizes key quantitative data for the compounds involved in the

synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine.
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Compoun
d Name

IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Melting
Point (°C)

Yield (%)

Starting

Material

Ethyl

acetoaceta

te

Ethyl 3-

oxobutano

ate

141-97-9 C₆H₁₀O₃ 130.14 -43 -

Hydrazine

hydrate

Hydrazine

hydrate
7803-57-8 H₆N₂O 50.06 -51.7 -

Intermediat

e

5-methyl-

1H-

pyrazol-3-

amine

5-methyl-

1H-

pyrazol-3-

amine

31230-17-

8
C₄H₇N₃ 97.12 45-47 ~82

Final

Product

4-bromo-5-

methyl-1H-

pyrazol-3-

amine

4-bromo-5-

methyl-1H-

pyrazol-3-

amine

1780-72-9 C₄H₆BrN₃ 176.01 117-122[1]
Not

Reported

4-bromo-5-

methyl-1H-

pyrazol-3-

amine

hydrobromi

de

4-bromo-5-

methyl-1H-

pyrazol-3-

amine

hydrobromi

de

167683-

86-5
C₄H₇Br₂N₃ 256.93 178-181[2]

Not

Reported

Experimental Protocols
Step 1: Synthesis of 5-methyl-1H-pyrazol-3-amine
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This procedure outlines the synthesis of the precursor, 5-methyl-1H-pyrazol-3-amine, from ethyl

acetoacetate and hydrazine hydrate.[3][4][5]

Reaction Setup

Reaction

Work-up and Isolation

Charge a round-bottom flask with ethyl acetoacetate and ethanol.

Add hydrazine hydrate dropwise while maintaining the temperature at 60°C.

Stir the reaction mixture for 1 hour at room temperature.

Cool the reaction mixture in an ice bath to induce crystallization.

Filter the solid product.

Wash the solid with cold ethanol.

Dry the product to obtain 5-methyl-1H-pyrazol-3-amine.
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Figure 2: Experimental workflow for the synthesis of 5-methyl-1H-pyrazol-3-amine.

Materials:

Ethyl acetoacetate (0.1 mol)

Hydrazine hydrate (0.2 mol)

Ethanol (20 mL)

Procedure:

In a round-bottom flask, dissolve ethyl acetoacetate (0.1 mol) in ethanol (20 mL).

With stirring, add hydrazine hydrate (0.2 mol) dropwise to the solution. The temperature of

the reaction mixture will rise; maintain it at approximately 60°C during the addition.

After the addition is complete, continue to stir the reaction mixture for 1 hour at room

temperature. A crystalline solid should form.

Cool the flask in an ice bath to complete the crystallization process.

Collect the solid product by filtration.

Wash the collected solid with a small amount of ice-cold ethanol.

Dry the product to yield 3-methyl-1H-pyrazol-5(4H)-one (Yield: ~82%).[5]

Step 2: Synthesis of 4-bromo-5-methyl-1H-pyrazol-3-
amine
This procedure describes the regioselective bromination of 5-methyl-1H-pyrazol-3-amine to

yield the final product. The protocol is adapted from a general method for the bromination of

pyrazoles using N-bromosuccinimide (NBS).
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Reaction Setup

Bromination

Work-up and Isolation

Dissolve 5-methyl-1H-pyrazol-3-amine in DMF in a dry round-bottom flask.

Cool the solution to 0°C in an ice bath.

Add N-bromosuccinimide (NBS) in small portions over 20 minutes at 0°C.

Stir the reaction mixture at 0°C for an additional 30 minutes.

Allow the reaction to warm to room temperature and monitor for completion by TLC.

Pour the reaction mixture into water.

Extract the aqueous mixture with diethyl ether.

Wash the combined organic layers with water and brine.

Dry the organic phase over magnesium sulfate and concentrate under reduced pressure.

Purify the crude product by trituration or column chromatography to obtain 4-bromo-5-methyl-1H-pyrazol-3-amine.
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Figure 3: Experimental workflow for the synthesis of 4-bromo-5-methyl-1H-pyrazol-3-amine.
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Materials:

5-methyl-1H-pyrazol-3-amine (2.5 mmol)

N-bromosuccinimide (NBS) (2.8 mmol)

Dimethylformamide (DMF) (10 mL)

Diethyl ether

Water

Saturated brine solution

Magnesium sulfate

Procedure:

In a dry round-bottom flask equipped with a magnetic stirrer, dissolve 5-methyl-1H-pyrazol-3-

amine (2.5 mmol) in dimethylformamide (10 mL).

Cool the solution to 0°C using an ice bath.

Add N-bromosuccinimide (2.8 mmol) in small portions over a period of 20 minutes, ensuring

the temperature remains at 0°C.

Continue stirring the reaction mixture at 0°C for an additional 30 minutes.

Allow the reaction mixture to warm to room temperature and monitor its progress by thin-

layer chromatography (TLC).

Once the reaction is complete, pour the mixture into water (50 mL).

Extract the aqueous layer twice with diethyl ether (2 x 40 mL).

Combine the organic extracts and wash them twice with water (2 x 50 mL) and once with

saturated brine (50 mL).
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Dry the organic phase with anhydrous magnesium sulfate, filter, and remove the solvent by

rotary evaporation under reduced pressure.

The crude product can be purified by trituration with a mixture of light petroleum ether and

diethyl ether, or by column chromatography on silica gel to yield 4-bromo-5-methyl-1H-
pyrazol-3-amine as a solid.

Conclusion
This technical guide provides a comprehensive overview of a reliable and efficient two-step

synthesis pathway for 4-bromo-5-methyl-1H-pyrazol-3-amine. The detailed experimental

protocols, summarized quantitative data, and clear visual diagrams are intended to facilitate the

successful synthesis of this important building block for researchers and professionals in the

field of drug development and medicinal chemistry. Further optimization of the bromination step

may be possible to improve yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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